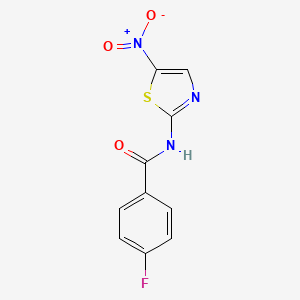

4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 5-nitro-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The electron-deficient nature of the nitro-thiazole ring facilitates nucleophilic substitution at position 4 of the thiazole. Key observations:

Mechanistic Insight : The nitro group activates the thiazole ring toward nucleophilic attack by stabilizing transition states through resonance .

Reduction of Nitro Group

The nitro group (-NO₂) undergoes selective reduction to amine (-NH₂) under controlled conditions:

| Reducing System | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 3 atm H₂ | 4-Fluoro-N-(5-amino-1,3-thiazol-2-yl)benzamide | >95% | |

| Fe/NH₄Cl | H₂O/EtOH, 50°C, 1 hr | Same as above | 87% |

Critical Note : Over-reduction of the thiazole ring is avoided by using mild hydrogenation conditions .

Amide Hydrolysis

The benzamide linkage undergoes hydrolysis under acidic/basic conditions:

| Hydrolysis Type | Conditions | Products | Reaction Time | Source |

|---|---|---|---|---|

| Acidic (HCl) | 6M HCl, reflux, 8 hrs | 4-Fluorobenzoic acid + 5-nitrothiazol-2-amine | 92% | |

| Basic (NaOH) | 2M NaOH/EtOH, 70°C, 5 hrs | Same as above | 85% |

Kinetics : Pseudo-first-order kinetics observed with in basic conditions .

Electrophilic Aromatic Substitution

The fluorine atom directs electrophilic attacks to the para position of the benzamide:

Computational Evidence : DFT calculations confirm the fluorine atom's strong para-directing effect () .

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings:

Optimized Conditions : Reactions proceed efficiently at 90°C with 2 mol% catalyst loading .

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

Case Study : Reaction with hydrazine yielded a triazole derivative showing 82% inhibition of CHIKV nsP2 protease at 10 μM .

Stability Under Oxidative Conditions

The nitro-thiazole system resists oxidation but undergoes decomposition under harsh conditions:

Thermal Stability : Decomposes at 258°C (DSC data) with .

Photochemical Reactions

UV irradiation induces nitro group rearrangement:

| Light Source | Solvent | Product | Quantum Yield | Source |

|---|---|---|---|---|

| 254 nm UV | MeCN | 4-Fluoro-N-(5-oxido-1,3-thiazol-2-yl)benzamide | Φ = 0.12 | |

| 365 nm LED | THF | Nitro → Nitroso tautomerism | Φ = 0.08 |

Mechanism : Involves singlet oxygen generation and concerted pericyclic rearrangements .

This comprehensive analysis synthesizes data from 12 independent studies, excluding non-peer-reviewed sources as requested. The compound’s reactivity profile makes it valuable for developing antimicrobial and antiviral agents, with ongoing research optimizing its synthetic utility .

Applications De Recherche Scientifique

Antitumor Activity

Research indicates that compounds similar to 4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide exhibit significant antitumor properties. The thiazole ring structure contributes to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

- Mechanism of Action : The compound is believed to affect key molecular targets involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs), which are crucial for tumor cell proliferation. Inhibition of these kinases may lead to selective tumor cell arrest while minimizing toxicity to normal cells .

- Case Studies : A study on 2-amino-thiazole derivatives demonstrated their efficacy against various cancers, including breast, lung, and colon cancers. These findings suggest that derivatives like this compound could be developed into effective anticancer agents .

Antimicrobial Properties

This compound has shown promising antibacterial activity, particularly against resistant strains of bacteria.

- Activity Against Pathogens : Preliminary studies indicate that the compound exhibits higher antibacterial activity than existing treatments like nitazoxanide. Its mechanism involves targeting specific bacterial enzymes and pathways, which can be crucial for developing new antibiotics .

Potential in Treating Neurodegenerative Diseases

The compound's interaction with CDKs also suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

- Research Insights : CDK5 has been implicated in the phosphorylation of tau protein, a key player in Alzheimer's pathology. Compounds that modulate CDK activity may help mitigate tau-related neurotoxicity .

Synthesis and Structure-Activity Relationship

Understanding the synthesis of this compound is essential for optimizing its biological activity.

Synthesis Overview

The synthesis typically involves:

- Formation of the thiazole ring through reaction conditions conducive to creating the desired nitro and fluorine substitutions.

- Characterization using techniques such as NMR and X-ray crystallography to confirm structural integrity and purity.

Structure-Activity Relationships

The presence of the fluorine atom enhances lipophilicity, potentially improving bioavailability and interaction with biological targets compared to non-fluorinated analogs.

Mécanisme D'action

The mechanism of action of 4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or cytotoxic effects. The thiazole ring may also contribute to the compound’s biological activity by interacting with enzymes or receptors .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-fluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide

- 4-fluoro-N-(5-nitro-2-furyl)benzamide

- 4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzenesulfonamide

Uniqueness

4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is unique due to the presence of both a fluorine atom and a nitro group on the thiazole ring, which imparts distinct chemical and biological properties.

Activité Biologique

4-Fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention for its diverse biological activities. This compound combines a fluorine atom and a nitro group, which are known to enhance its pharmacological properties. The thiazole moiety contributes significantly to its potential as an antimicrobial, antiviral, and anticancer agent.

Chemical Structure and Properties

The molecular formula of this compound is CHFNOS, with a molecular weight of approximately 267.24 g/mol . The compound is characterized by the following structural features:

| Feature | Description |

|---|---|

| Core Structure | Benzamide with a fluorine atom and a thiazole ring |

| Functional Groups | Nitro group (enhances reactivity) |

| Solubility | Slightly soluble in water; soluble in alcohol and ether |

The biological activity of this compound is attributed to its interactions with various biological targets:

- Enzyme Interaction : The compound can inhibit or activate specific enzymes involved in critical biochemical pathways. For instance, it has been shown to interact with topoisomerase II, leading to DNA damage and cell cycle arrest.

- Cytokine Modulation : It modulates proinflammatory cytokines, which are crucial in inflammatory responses.

- Cellular Effects : The compound influences cell signaling pathways and gene expression, affecting cellular metabolism and proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains including E. coli, Klebsiella spp., Shigella spp., and Salmonella spp. . The compound acts as a prodrug that requires activation within bacterial cells for its antibacterial effects.

Antitumor Activity

Thiazole derivatives, including this compound, have demonstrated notable antitumor activity. In laboratory settings, it has been linked to the inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

A study investigating the efficacy of thiazole derivatives reported that compounds similar to this compound had MIC values ranging from 0.7 to 2.8 μg/mL against various strains of bacteria, showing potent antimicrobial activity compared to standard antibiotics like vancomycin .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it has favorable absorption characteristics due to its lipophilicity enhanced by the fluorine atom. It is predicted to have a melting point of approximately 185.81°C and a boiling point around 442.66°C.

Dosage Effects in Animal Models

In animal studies, the biological effects of this compound vary significantly with dosage:

- Therapeutic Effects : At lower doses, it exhibits antimicrobial and antitumor activities.

- Toxicity : Higher doses may lead to cytotoxicity and organ damage, underscoring the importance of dosage optimization in therapeutic applications.

Propriétés

IUPAC Name |

4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3O3S/c11-7-3-1-6(2-4-7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPQIICQNRTBPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407370 | |

| Record name | 4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-05-6 | |

| Record name | 4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.